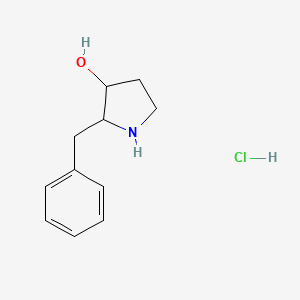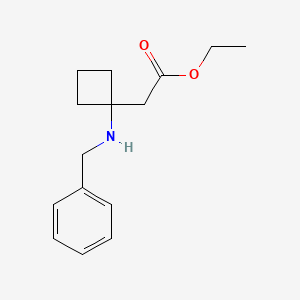
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Übersicht
Beschreibung
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester, more commonly known as BACE, is an organic compound that has been used in a variety of scientific research applications. BACE is a cyclic ester, which is a type of organic compound that contains an ester group, a cyclic carbon atom, and an amine group. BACE is synthesized through the reaction of an amine with an acetic acid in the presence of a catalyst. It has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Starting Materials
- New synthetic routes have been developed for compounds like 1-benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester. These compounds are significant as starting materials for metal-coded DOTA-based affinity tags. Their synthesis involves complex steps, characterized by NMR spectroscopy and mass spectrometry (Kohl et al., 2007).
Chemical Properties and Biological Activity
- Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids have been synthesized and studied for their chemical properties, including hydrolysis and decarboxylation. These compounds exhibit biological activities like fungicidal and antimicrobial effects, and also influence brain rhythmogenesis (Anisimova et al., 2011).
Applications in Catalysis
- Catalytic esterification of acetic acid with benzyl alcohol using Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres has been explored. This process is crucial for decreasing the oxygen content and acidity of crude pyrolysis biofuels, producing value-added chemicals (Zhang et al., 2018).
Molecular Structure Studies
- Experimental and theoretical studies have been conducted on the molecular structure of similar compounds like 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester. These studies involve spectroscopy and X-ray diffraction, providing insights into the compound's properties (Acar et al., 2017).
Novel Synthesis Methods
- Novel synthesis methods have been developed for substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones. These methods have been found to be efficient and convenient for preparing a variety of ester compounds (Nongkhlaw et al., 2005).
Wirkmechanismus
Mode of Action
It is known that the compound contains a benzylamino group, which may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of the compound with its targets and the resulting changes would depend on the specific targets, which are currently unknown.
Biochemical Pathways
Given the presence of the benzylamino group, it is possible that the compound could affect pathways involving reactions at the benzylic position .
Pharmacokinetics
The compound’s molecular weight of 24733 suggests that it could potentially be absorbed and distributed in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation performance of ethyl acetate has been studied in the context of micro-nano bubbles at ambient temperature and pressure . .
Eigenschaften
IUPAC Name |
ethyl 2-[1-(benzylamino)cyclobutyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWIMSSZHYILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


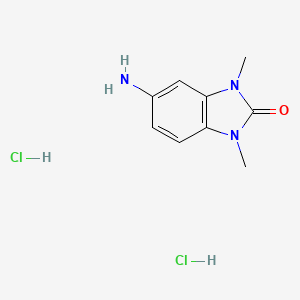
![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)

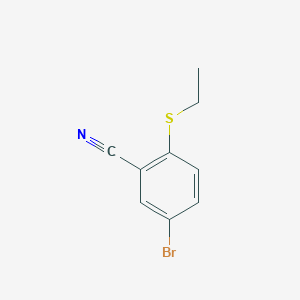
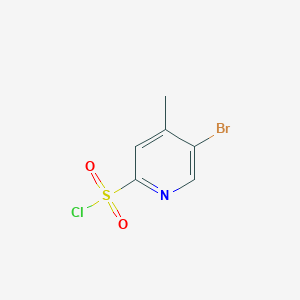

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)
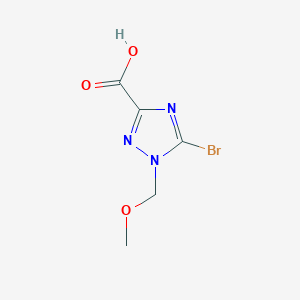
![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)
